n-Isobutyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
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Overview
Description
n-Isobutyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C16H23NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
n-Isobutyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders
Mechanism of Action
The mechanism of action of n-Isobutyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A related compound with similar structural features.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Another structurally similar compound.
Uniqueness
n-Isobutyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific substitution pattern and potential biological activities. Its isobutyl group may confer distinct properties compared to other similar compounds, making it a valuable target for further research .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-17-16(18)10-13-7-8-14-5-3-4-6-15(14)9-13/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,18) |
InChI Key |
ABOUGBGUVUIMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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